1-(Difluoromethyl)-6-fluoronaphthalene
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Overview
Description
1-(Difluoromethyl)-6-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a fluorine atom attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(Difluoromethyl)-6-fluoronaphthalene can be achieved through several routes. One common method involves the difluoromethylation of naphthalene derivatives. This process typically employs difluoromethylating agents such as (chlorodifluoromethyl)trimethylsilane in the presence of a base like potassium carbonate . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial production methods may involve the large-scale application of these synthetic routes, with optimizations for yield and purity. For instance, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
1-(Difluoromethyl)-6-fluoronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced naphthalene derivatives.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Difluoromethyl)-6-fluoronaphthalene has found applications in various fields of scientific research:
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-6-fluoronaphthalene exerts its effects is primarily through its interactions with molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity towards target molecules . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-(Difluoromethyl)-6-fluoronaphthalene can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-6-fluoronaphthalene: This compound has an additional fluorine atom in the trifluoromethyl group, which can enhance its lipophilicity and metabolic stability.
1-(Difluoromethyl)-2-fluoronaphthalene: The position of the fluorine atom on the naphthalene ring can influence the compound’s reactivity and physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H7F3 |
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Molecular Weight |
196.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-6-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6,11H |
InChI Key |
GAXODNRBUHYEKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C(=C1)C(F)F |
Origin of Product |
United States |
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